PF-06409577

AMPK signaling metabolic disease isoform selectivity

PF-06409577 is the definitive tool for β1-specific AMPK activation (α1β1γ1 EC50=7 nM; >5,700-fold selectivity over β2 isoforms). Unlike pan-activators (MK-8722, PXL-770), it interrogates liver, kidney, and immune AMPK without cardiac/skeletal muscle confounds. Validated in DKD (ZSF1 rat: >2-fold urinary albumin reduction at 100 mg/kg QD), NAFLD (primate cholesterol lowering), ADPKD, and atherosclerosis models. Clean cardiac safety: no hERG inhibition at 100 μM, no CYP450 inhibition (IC50>100 μM). Multi-species oral bioavailability (rat 15%, dog 100%, monkey 59%). ≥98% purity.

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
CAS No. 1467057-23-3
Cat. No. B609977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06409577
CAS1467057-23-3
SynonymsPF-06409577;  PF06409577;  PF 06409577;  PF-6409577;  PF6409577;  PF 6409577.
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O
InChIInChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)
InChIKeyFHQXLWCFSUSXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06409577 (CAS 1467057-23-3): A β1-Selective AMPK Activator with Preclinical Validation for Metabolic and Renal Disease Models


PF-06409577 is a chloroindole-based small molecule that acts as a direct, allosteric activator of AMP-activated protein kinase (AMPK) heterotrimers [1]. It was discovered and developed by Pfizer and advanced to Phase 1 clinical evaluation (NCT02286882) for diabetic nephropathy [2]. The compound demonstrates high selectivity for β1-containing AMPK isoforms (α1β1γ1 EC50 = 7.0 nM) over β2-containing isoforms (EC50 > 40,000 nM), establishing a selectivity window exceeding 5,700-fold . PF-06409577 exhibits oral bioavailability and has demonstrated efficacy across multiple preclinical disease models, including diabetic nephropathy, non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and autosomal dominant polycystic kidney disease (ADPKD) [3].

Why PF-06409577 Cannot Be Substituted with Generic AMPK Activators: Isoform Selectivity as a Critical Procurement Consideration


Generic or first-generation AMPK activators (e.g., metformin, AICAR, A-769662) exhibit broad isoform activation profiles or operate via indirect mechanisms, whereas PF-06409577 confers β1-subunit specificity essential for targeted applications [1]. Compounds such as PF-739 activate all 12 AMPK heterotrimeric complexes indiscriminately, while MK-8722 and PXL-770 display pan-AMPK activation that may engage β2-containing complexes in cardiac and skeletal muscle tissues—a distinction with potential safety implications . In β-cell research, direct β1-specific activation with PF-06409577 produces acute insulin secretory responses distinct from broader-spectrum activators, underscoring that isoform selectivity translates directly to divergent biological outcomes [2]. Substitution with non-selective alternatives introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation.

PF-06409577: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


β1 vs. β2 AMPK Isoform Selectivity: PF-06409577 vs. Pan-AMPK Activators PF-739, MK-8722, and PXL-770

PF-06409577 demonstrates pronounced selectivity for β1-containing AMPK isoforms (α1β1γ1 EC50 = 7.0 nM; α2β1γ1 EC50 = 6.8 nM) relative to β2-containing isoforms (α1β2γ1 EC50 > 40,000 nM), yielding a selectivity ratio exceeding 5,700-fold [1]. In contrast, the pan-AMPK activator PF-739 non-selectively activates all 12 heterotrimeric AMPK complexes and reduces plasma glucose via skeletal muscle engagement . EX229, another comparator, exhibits Kd values of 0.06 μM for both α1β1γ1 and α2β1γ1 but retains measurable affinity for α1β2γ1 (Kd = 0.51 μM), representing only an 8.5-fold β1/β2 selectivity window compared to PF-06409577's >5,700-fold window . This quantitative difference in isoform discrimination is critical for studies requiring β1-specific pathway interrogation without β2-mediated confounding effects.

AMPK signaling metabolic disease isoform selectivity

In Vivo Cholesterol Lowering: PF-06409577 Cross-Species Efficacy in Rodent and Primate Models vs. Indirect Activators

PF-06409577 reduces circulating cholesterol in both rodent and non-human primate preclinical models following chronic oral administration [1]. In hyperlipidemic rats treated for 6 weeks, PF-06409577 produced significant reductions in circulating cholesterol. In cynomolgus monkeys, 6-week administration similarly reduced circulating cholesterol levels, confirming translational cross-species efficacy [1]. This contrasts with indirect AMPK activators such as metformin and AICAR, which require cellular uptake and metabolic conversion, exhibit lower potency (metformin AMPK activation occurs at millimolar concentrations via mitochondrial complex I inhibition), and lack documented primate cholesterol-lowering efficacy . PF-06409577 also inhibits de novo lipid and cholesterol synthesis pathways and reduces hepatic mRNA expression of fibrotic markers in an AMPK-dependent manner [1].

NAFLD NASH cholesterol metabolism primate pharmacology

Off-Target Profile and CYP/HERG Safety Margin: PF-06409577 vs. Historical AMPK Activator Safety Concerns

PF-06409577 exhibits a favorable off-target and safety pharmacology profile that distinguishes it from earlier AMPK activators. In a patch-clamp assay at 100 μM, PF-06409577 showed no detectable inhibition of the hERG potassium channel, indicating low proarrhythmic potential [1]. Additionally, PF-06409577 demonstrated no inhibition (IC50 > 100 μM) of the microsomal activities of major human cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), suggesting minimal drug-drug interaction liability [1]. This safety margin contrasts with historical concerns surrounding certain pan-AMPK activators where cardiac hypertrophy and hERG liabilities have been reported as class-related issues . PF-06409577 also exhibited a clean profile in a broad receptor, ion channel, PDE, and kinase off-target panel . The compound shows low metabolic turnover in human hepatocytes [1].

drug safety cardiotoxicity CYP inhibition hERG

Diabetic Nephropathy Preclinical Efficacy: PF-06409577 Dose-Response in ZSF1 Obese Rat Model

In the ZSF1 obese rat model of diabetes, metabolic syndrome, and renal disease, PF-06409577 produced dose-dependent reductions in proteinuria following 60 days of oral administration . At a dose of 100 mg/kg QD, PF-06409577 decreased 24-hour urinary albumin loss by greater than 2-fold compared to vehicle control . The compound elevates phosphorylation of AMPK in rat kidney tissue at doses ≥10 mg/kg, with a maximal 3.8-fold increase in pAMPK relative to total AMPK observed at 300 mg/kg . This efficacy occurs without impacting blood glucose levels, distinguishing it from glucose-lowering AMPK activators that may confound diabetic nephropathy studies . Oral bioavailability values for PF-06409577 are 15% (rat), 100% (dog), and 59% (monkey), supporting cross-species pharmacokinetic characterization .

diabetic nephropathy proteinuria kidney disease ZSF1 rat

Brain Metabolism Effects: PF-06409577 Direct β1 Activation vs. A-769662 and Indirect Activators

In guinea pig cortical tissue slices, direct activation of β1-containing AMPK isoforms with PF-06409577 produced metabolic outcomes distinct from those of the direct pan-activator A-769662 and indirect activators AICAR and metformin [1]. PF-06409577 (β1-specific direct activation) increased Krebs cycle activity and restored pyruvate metabolism, whereas A-769662 increased lactate and alanine production as well as labeling of citrate and glutamine [1]. This compound-specific metabolic reprogramming was assessed using NMR spectroscopy with [1-¹³C]glucose and [1,2-¹³C]acetate tracing [1]. Indirect activators AICAR and metformin produced distinct metabolic signatures reflecting their requirement for cellular uptake and metabolic conversion [1]. These findings demonstrate that the mechanism of AMPK activation (direct β1-selective vs. direct pan vs. indirect) dictates downstream metabolic pathway engagement in neural tissue [1].

brain metabolism Krebs cycle pyruvate metabolism NMR spectroscopy

ADPKD Renal Cyst Inhibition: PF-06409577 Potency Advantage Over Metformin

In models of autosomal dominant polycystic kidney disease (ADPKD), PF-06409577 demonstrates therapeutic potential that exceeds metformin due to its higher potency as an AMPK activator [1]. While metformin effectively inhibits renal cyst growth in ADPKD mouse models, it exhibits low potency, creating a need for higher-potency AMPK activation [1]. PF-06409577 addresses this limitation by effectively downregulating mTOR pathway-mediated proliferation of cyst-lining epithelial cells and reducing CFTR-regulated cystic fluid secretion [1]. This dual mechanism (simultaneous mTOR inhibition and CFTR channel activity reduction) was demonstrated in cellular, ex vivo, and in vivo ADPKD models [1]. The study explicitly adopts a drug repurposing strategy, noting PF-06409577's AMPK activation potency as the rationale for its evaluation [1].

ADPKD polycystic kidney disease mTOR pathway CFTR channel

PF-06409577: Optimal Research and Preclinical Application Scenarios Based on Evidence-Based Differentiation


β1-AMPK Isoform-Specific Pathway Investigation in Metabolic Tissues (Liver, Kidney, Adipose)

PF-06409577 is the preferred tool compound for studies requiring selective activation of β1-containing AMPK complexes without engagement of β2-containing isoforms. With a selectivity window exceeding 5,700-fold (α1β1γ1 EC50 = 7.0 nM vs. α1β2γ1 EC50 > 40,000 nM), PF-06409577 enables tissue-specific interrogation of β1-enriched organs including liver, kidney, and immune cells while minimizing confounding effects from β2-containing tissues such as cardiac and skeletal muscle [1]. This selectivity is not achievable with pan-AMPK activators (PF-739, MK-8722, PXL-770) or indirect activators (metformin, AICAR).

NAFLD/NASH Preclinical Efficacy Studies with Translational Primate Validation

PF-06409577 is uniquely positioned for NAFLD/NASH research requiring cross-species translational confidence. The compound has demonstrated circulating cholesterol reduction in both hyperlipidemic rats and cynomolgus monkeys following 6-week oral administration, establishing primate-level validation that is not documented for indirect AMPK activators [1]. PF-06409577 inhibits de novo lipid and cholesterol synthesis and reduces hepatic mRNA expression of fibrotic markers in an AMPK-dependent manner [1].

Diabetic Nephropathy Research with Quantitative Dose-Response Reference Data

For diabetic nephropathy studies in the ZSF1 obese rat model, PF-06409577 offers well-characterized dose-response relationships that support reproducible experimental design. The compound produces >2-fold reduction in 24-hour urinary albumin loss at 100 mg/kg QD after 60 days of treatment, with maximal renal pAMPK/tAMPK elevation of 3.8-fold at 300 mg/kg [1]. Critically, PF-06409577 achieves these renoprotective effects without altering blood glucose levels, enabling investigation of direct renal AMPK effects independent of glycemic confounders [1].

Neuroscience Metabolic Flux Studies Requiring β1-Specific Pathway Tracing

In brain metabolism research using NMR-based metabolic flux analysis, PF-06409577 provides β1-specific AMPK activation that yields distinct Krebs cycle and pyruvate metabolism outcomes compared to pan-direct activators like A-769662 or indirect activators [1]. PF-06409577 increases Krebs cycle activity and restores pyruvate metabolism, whereas A-769662 diverts metabolism toward lactate, alanine, citrate, and glutamine production [1]. This compound-specific metabolic signature is essential for neuroscience applications requiring precise mechanistic dissection of AMPK subtype contributions to brain energy homeostasis.

In Vivo Chronic Dosing Studies with Low Cardiovascular and DDI Liability

PF-06409577 is suitable for chronic in vivo dosing protocols where cardiovascular safety and minimal drug-drug interaction potential are required. The compound shows no detectable hERG inhibition at 100 μM (safety margin >14,000-fold relative to α1β1γ1 EC50) and no CYP450 inhibition (IC50 > 100 μM for major human isoforms) [1]. Oral bioavailability values of 15% (rat), 100% (dog), and 59% (monkey) support reliable systemic exposure across species . These properties reduce experimental variables associated with cardiotoxicity or pharmacokinetic interactions in long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06409577

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.